Wushanicariin
Description
Wushanicariin is a flavonoid glycoside primarily isolated from Epimedium species, notably Epimedium wushanense T. S. Ying and Epimedium brevicornum Maxim . Structurally, it is identified as 3′,5′,7-trihydroxy-4′-methoxy-6-(3,3-dimethylallyl)-flavone-7-β-D-glucopyranoside . This compound features a flavone backbone modified with a glucose moiety at the 7-OH position and a prenyl group (3,3-dimethylallyl) at the C-6 position, distinguishing it from simpler flavonoids. Its molecular weight is 529.1669 g/mol, with a retention time of 21.31 minutes in reversed-phase liquid chromatography (RPLC) analyses . This compound is recognized for its role in traditional Chinese medicine, particularly in herbal formulations targeting bone health and immune modulation .
Properties
CAS No. |
115516-53-5 |
|---|---|
Molecular Formula |
C27H30O11 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O11/c1-12(2)4-5-13-6-15-16(29)9-19(14-7-17(30)26(35-3)18(31)8-14)36-21(15)10-20(13)37-27-25(34)24(33)23(32)22(11-28)38-27/h4,6-10,22-25,27-28,30-34H,5,11H2,1-3H3/t22-,23-,24+,25-,27-/m1/s1 |
InChI Key |
LLNBDBPIVSGXJA-ZANOAUCBSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |
Other CAS No. |
115516-53-5 |
Synonyms |
3',5',7-trihydroxy-4'-methoxy-6-(3,3-dimethylallyl)flavone-7-glucopyranoside wushanicariin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Wushanicariin belongs to the flavonoid class, sharing structural and functional similarities with other Epimedium-derived compounds. Below is a detailed comparison based on molecular properties, chromatographic behavior, and pharmacological relevance:
Table 1: Structural and Analytical Comparison of this compound and Analogous Flavonoids
*Molecular weight of Icariin derived from supplementary data in ; †Retention time estimated from analogous studies.
Key Findings:
Structural Differentiation :
- This compound’s C-6 prenylation contrasts with the C-8 prenylation seen in 8-Prenylkaempferol and Icariin, which may influence receptor binding and bioavailability .
- Unlike Sagittatoside C (a multi-glycoside), this compound has a single glucose unit, reducing its molecular weight and polarity .
Chromatographic Behavior: this compound elutes earlier than Sagittatoside C and 8-Prenylkaempferol due to its intermediate polarity . Formononetin, a smaller aglycone, elutes later, reflecting its lower hydrophilicity .
Pharmacological Implications: Prenylated flavonoids like this compound and Icariin exhibit stronger osteogenic activity compared to non-prenylated analogs (e.g., Formononetin) due to enhanced membrane permeability . The glycosylation pattern in this compound may prolong its metabolic half-life compared to aglycones like 8-Prenylkaempferol .
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